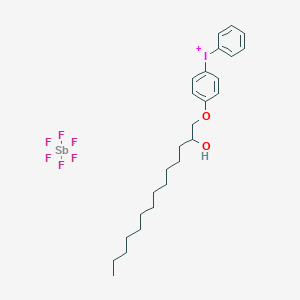

C26H38F6IO2Sb

説明

特性

CAS番号 |

139301-16-9 |

|---|---|

分子式 |

C26H38F6IO2Sb |

分子量 |

745.2 g/mol |

IUPAC名 |

antimony(5+);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium;hexafluoride |

InChI |

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 |

InChIキー |

UUBSKBMYMSQFGN-UHFFFAOYSA-H |

正規SMILES |

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Structure, Geometry, and Application of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium Hexafluoroantimonate

[2]

Executive Summary

The compound with the molecular formula

Its architecture combines a hypervalent iodine(III) cation with a non-coordinating hexafluoroantimonate (

Chemical Identity Table

| Property | Specification |

| Systematic Name | [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate |

| Formula | |

| Molecular Weight | 745.24 g/mol |

| Cation | |

| Anion | |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~90–95 °C |

| Absorption | ~240–250 nm (Tail extends to 300+ nm with sensitizers) |

Structural Elucidation & Molecular Geometry[2]

The molecule exists as an ion pair consisting of a bulky organic cation and a symmetric inorganic anion.[2] The physicochemical behavior is dictated by the interaction between these two species.[2]

The Cation:

The cation is a hypervalent iodine(III) species (

-

Hypervalent Bonding: The iodine atom possesses 10 valence electrons (7 intrinsic + 2 bonding + 1 lone pair contribution? Correction: 8 valence electrons in the valence shell of the cation: 2 bonding pairs + 2 lone pairs).

-

Geometry (VSEPR Model): The iodine center has 4 electron domains (2 bonding pairs, 2 lone pairs).[2] According to VSEPR theory, the electron geometry is tetrahedral, but the molecular geometry is bent or angular .[2]

-

Bond Angles: Crystallographic data for diaryliodonium salts typically reveal a C-I-C bond angle of approximately 90° .[2] This acute angle indicates that the bonding primarily utilizes the iodine

-orbitals, with the lone pairs occupying the -

Stereochemistry of the Substituent:

-

The 4-position (para) of one phenyl ring is substituted with a (2-hydroxytetradecyl)oxy group.[2][3]

-

Ether Linkage: The oxygen atom acts as a bridge to the alkyl chain.[2]

-

Alkyl Chain (

): The tetradecyl chain provides significant lipophilicity.[2] -

Chiral Center: The carbon at position 2 of the alkyl chain (bonded to the hydroxyl group) is chiral.[2] Commercial formulations are typically racemic mixtures.[2]

-

The Anion: Hexafluoroantimonate ( )[1][2]

-

Geometry: The anion adopts a perfect octahedral geometry (

symmetry).[2] The antimony atom is centrally coordinated by six fluorine atoms.[2] -

Role:

is a weakly coordinating anion (WCA).[2] Its large size and high symmetry delocalize the negative charge effectively, reducing the nucleophilicity.[2] This is critical for the photoinitiator's function, as it allows the generated superacid (

Synthesis & Preparation Protocol

The synthesis involves a convergent strategy: functionalizing the phenolic precursor followed by the formation of the hypervalent iodine bond.[2]

Experimental Workflow

-

Alkylation: Reaction of hydroquinone or 4-phenoxyphenol precursor with 1,2-epoxytetradecane to install the lipophilic tail.[2]

-

Iodonium Formation: Condensation of the functionalized arene with a hypervalent iodine reagent (e.g., diacetoxyiodobenzene) in the presence of acid.[2]

-

Metathesis: Ion exchange to install the hexafluoroantimonate anion.

Figure 1: Synthetic pathway for the production of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate.

Mechanism of Action: Photolysis & Acid Generation[2]

Upon exposure to UV radiation (typically UV-B or UV-C, or UV-A with sensitizers), the molecule undergoes photodecomposition.[2] The primary output is the generation of a Brønsted superacid (

Mechanistic Pathway[2][3]

-

Excitation: The diaryliodonium cation absorbs a photon, reaching an excited singlet state.[2]

-

Homolytic Cleavage: The weak C-I bond breaks, generating a phenyl radical and an iodobenzene radical cation.[2]

-

Hydrogen Abstraction: The radical species abstract hydrogen from the solvent or monomer (R-H).[2]

-

Acid Release: The resulting protons pair with the

anion to form the superacid.[2]

Figure 2: Photolytic decomposition pathway leading to superacid generation.[2]

Physicochemical Properties & Applications

Solubility Profile

The defining feature of this molecule is the (2-hydroxytetradecyl)oxy tail.[2][3]

-

Lipophilicity: The

chain drastically increases solubility in non-polar matrices (e.g., siloxanes, hydrocarbon-based resins) compared to simple diphenyliodonium salts.[2] -

Hydroxyl Functionality: The secondary hydroxyl group can participate in the polymerization network (chain transfer) or aid in wetting polar surfaces.[2]

Thermal Stability[2]

-

Decomposition Temperature: Typically stable up to 180°C in the absence of light, allowing for melt-blending in hot-melt adhesive formulations.[2]

Applications

-

UV-Curable Inks & Coatings: Specifically for food packaging where low migration is required (the large molecule migrates less).[2]

-

Stereolithography (3D Printing): Initiator for epoxy-based resins requiring high cure depth.[2]

-

Adhesives: Cationic curing allows for "dark cure" (post-irradiation curing) and lack of oxygen inhibition.[2]

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Contains Antimony (Sb).[2] Toxic if swallowed or inhaled.[2]

-

Corrosivity: Potential to generate HF and superacid upon decomposition.[2]

-

Environmental: Toxic to aquatic life with long-lasting effects.[2]

Handling Procedures:

-

Light Protection: Store in amber glassware or opaque containers to prevent premature photolysis.[2]

-

Moisture Control: While the salt is relatively stable, the

anion can hydrolyze slowly to release HF under extreme conditions.[2] Keep dry.[2] -

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[2]

References

-

PubChem . Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1).[1][2] CID 16689020.[1][2] Available at: [Link][2]

-

Crivello, J. V., & Lam, J. H. (1977).[2] Diaryliodonium Salts.[2][3] A New Class of Photoinitiators for Cationic Polymerization. Macromolecules. (Foundational text on diaryliodonium chemistry).

Sources

- 1. Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | C26H38F6IO2Sb | CID 16689020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-methylnicotinamide | C20H19F5N4O4 | CID 118868365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C26H38F6IO2Sb | 139301-16-9 | Benchchem [benchchem.com]

Spectroscopic Characterization and Photolysis Kinetics of C26H38F6IO2Sb

Technical Guide for [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

Executive Summary & Molecular Architecture[1]

Target Analyte: [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate CAS Registry Number: 139301-16-9 Role: Cationic Photoinitiator (Photoacid Generator - PAG)[1]

This guide details the ultraviolet-visible (UV-Vis) spectroscopic analysis of C26H38F6IO2Sb , a specialized lipophilic diaryliodonium salt.[1] Unlike simple diphenyliodonium salts, this molecule features a long-chain alkoxy substituent (

-

Solubility: The tetradecyl chain ensures compatibility with hydrophobic epoxy and vinyl ether resins.[1]

-

Chromophoric Shift: The ether oxygen attached to the phenyl ring acts as an auxochrome, inducing a bathochromic (red) shift in absorption compared to unsubstituted analogs, improving overlap with standard medium-pressure mercury lamps.[1]

Molecular Components

| Component | Formula | Function |

| Chromophore (Cation) | Absorbs UV photons; undergoes photolysis to generate reactive species. | |

| Counterion (Anion) | Non-nucleophilic superacid precursor. Determines the strength of the curing acid ( |

Experimental Configuration (Protocol)

To obtain high-fidelity spectral data, strict adherence to solvent cutoff limits and concentration linearity is required.[1]

Reagents & Equipment

-

Solvent: Acetonitrile (HPLC Grade, UV Cutoff < 190 nm) or Methanol (UV Cutoff < 205 nm).

-

Critical: Avoid Acetone or Toluene, as they absorb strongly in the 200–300 nm region, masking the iodonium transition.[1]

-

-

Reference Standard: C26H38F6IO2Sb (>98% purity, stored in dark/desiccated).[1]

-

Quartz Cuvettes: 10 mm path length (Matched pair).

Preparation Workflow

Stock Solution (1.0 mM): Weigh 7.45 mg of C26H38F6IO2Sb and dissolve in 10 mL of Acetonitrile. Sonicate for 30 seconds to ensure full dissolution of the lipophilic tail.

Working Solution (50 µM):

Dilute 500 µL of Stock Solution into 9.5 mL of Acetonitrile.

Target Absorbance: 0.8 – 1.2 AU at

Measurement Parameters

-

Scan Range: 200 nm – 400 nm.[1]

-

Scan Speed: Medium (approx. 200 nm/min).

-

Baseline Correction: Auto-zero with pure solvent in both sample and reference paths prior to analyte addition.[1]

Spectral Analysis & Interpretation

The absorption spectrum of C26H38F6IO2Sb is characterized by

Expected Spectral Features

| Feature | Wavelength ( | Molar Extinction Coefficient ( | Interpretation |

| Primary Band | 240 – 250 nm | ~15,000 - 18,000 | Main |

| Secondary Shoulder | 270 – 290 nm | ~3,000 - 5,000 | Bathochromic shift induced by the alkoxy auxochrome. |

| Tail Absorption | 300 – 320 nm | < 500 | Critical region for activation by UV-B/UV-A sources.[1] |

| Visible Region | > 380 nm | Negligible | Requires photosensitizer (e.g., Thioxanthone) for visible LED curing.[1] |

Calculation of Molar Absorptivity ( )

Use the Beer-Lambert Law to validate purity and concentration:

Validation Criteria: If calculated

Photolysis Kinetics (The "Bleaching" Experiment)

The defining characteristic of a photoinitiator is its decomposition upon irradiation.[1] This experiment tracks the rate of acid generation.[1]

Methodology

-

Place the cuvette containing the Working Solution in the spectrophotometer.[1]

-

Irradiate the sample in situ (or at fixed intervals) using a UV source (e.g., Hg lamp or 365 nm LED).

-

Record spectra at t = 0, 10s, 30s, 60s, 120s.[1]

Mechanism of Action

Upon UV absorption, the C-I bond undergoes homolytic or heterolytic cleavage.[1] The resulting radical cation interacts with the solvent (proton donor) to release the superacid

Figure 1: Photolysis mechanism of Diaryliodonium salts leading to Superacid generation.

Analysis of Photobleaching

As the reaction proceeds, the strong absorption band at ~245 nm will decrease (photobleaching), and new absorption bands corresponding to the photoproducts (typically iodo-ethers or benzene derivatives) may appear.[1]

-

Isosbestic Points: If the spectra intersect at a single wavelength during irradiation, it indicates a clean conversion from Reactant A to Product B without stable intermediates.[1]

-

Rate Constant (

): Plot

Analytical Workflow Diagram

The following diagram outlines the standardized process for validating the C26H38F6IO2Sb photoinitiator quality and reactivity.

Figure 2: Standardized UV-Vis Characterization Workflow for Cationic Photoinitiators.

References

-

PubChem. (n.d.).[1][3] Compound Summary: Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Crivello, J. V. (1999).[1] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Fundamental reference for mechanism).

-

NIST Chemistry WebBook. (n.d.).[1] UV-Vis Database for Diaryliodonium Salts. National Institute of Standards and Technology.[1] Retrieved from [Link]

Sources

- 1. 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. radtech2022.com [radtech2022.com]

- 3. Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | C26H38F6IO2Sb | CID 16689020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of C26H38F6IO2Sb in organic solvents vs water

An In-Depth Technical Guide to the Solubility of C26H38F6IO2Sb in Organic Solvents vs. Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of the complex organometallic compound C26H38F6IO2Sb. Based on its molecular formula, this compound is identified as a diaryliodonium salt, likely comprising a large, sterically hindered organic cation, [ (C26H38O2)I ]⁺ , and the non-coordinating hexafluoroantimonate anion, [SbF6]⁻ . The solubility of this compound is primarily dictated by the interplay between its ionic nature and the significant nonpolar character of the bulky organic cation. This guide synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for understanding and experimentally determining its solubility profile. We predict poor aqueous solubility and favorable solubility in a range of polar aprotic and moderately polar organic solvents. Detailed protocols for both qualitative and quantitative solubility determination are provided to empower researchers in their experimental design and application of this compound.

Elucidating the Structure: A Foundation for Solubility Prediction

The molecular formula C26H38F6IO2Sb strongly suggests an ionic salt structure. The presence of one antimony atom and six fluorine atoms points to the common and stable hexafluoroantimonate anion, [SbF6]⁻, a large, non-coordinating anion known to enhance the solubility of salts in organic media.[1][2] Consequently, the remaining portion of the molecule, C26H38IO2, constitutes the cation. This is characteristic of a diaryliodonium cation, [Ar-I⁺-Ar'], where the iodine atom is bonded to two aryl groups.

A plausible precursor for the organic framework is 4,4'-Butylidenebis(3-methyl-6-tert-butylphenol) , which has the molecular formula C26H38O2.[3][4] This large, sterically-hindered, and predominantly nonpolar molecule would form a bulky diaryliodonium cation. The resulting structure combines a charged ionic center with a large, lipophilic organic periphery.

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise solubility data at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of C26H38F6IO2Sb to a sealed glass vial containing a known volume of the solvent. Ensure a visible amount of undissolved solid remains.

-

Place the vial in a temperature-controlled environment (e.g., a thermostatic water bath or incubator) set to the desired temperature.

-

Agitate the mixture (e.g., with a magnetic stirrer or orbital shaker) for a sufficient period to ensure equilibrium is reached (this can range from several hours to 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle for several hours at the constant temperature.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. It is crucial to avoid disturbing the settled solid.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved solute (m_solute): Final mass of dish + solute - Initial mass of empty dish.

-

Volume of solvent (V_solvent): The volume of supernatant collected (e.g., 1.00 mL).

-

Solubility (S): S = m_solute / V_solvent. This is typically expressed in g/L or mg/mL.

-

Implications for Researchers and Drug Development

A thorough understanding of the solubility of C26H38F6IO2Sb is critical for its practical application:

-

Reaction Chemistry: The choice of solvent is paramount for synthetic reactions involving this compound. Poor solubility can lead to low reaction rates and yields. The predicted high solubility in polar aprotic solvents like DMF and acetonitrile suggests these would be excellent starting points for reaction optimization. [1][5]

-

Purification: Recrystallization, a common purification technique, relies on differential solubility at varying temperatures. A solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures would be ideal.

-

Formulation and Delivery (Drug Development Context): If this compound is being investigated as a potential therapeutic agent, its poor aqueous solubility presents a significant challenge for formulation. Strategies such as the use of co-solvents, encapsulation, or formulation as a nanosuspension would likely be necessary to achieve bioavailability for in vivo studies.

-

Analytical Chemistry: The choice of solvent for analytical techniques such as NMR, HPLC, and mass spectrometry will depend on the compound's solubility. The predicted profile indicates that a range of common deuterated solvents (CDCl₃, DMSO-d₆, CD₃CN) should be suitable for NMR analysis.

Conclusion

The compound C26H38F6IO2Sb, identified as a diaryliodonium hexafluoroantimonate salt with a large, nonpolar organic cation, is predicted to exhibit poor solubility in water and nonpolar organic solvents. Its solubility is expected to be highest in polar aprotic solvents such as DMF and DMSO, and moderate to good in halogenated and polar protic solvents. This guide provides the theoretical basis for these predictions and offers detailed, actionable protocols for their experimental verification. This integrated approach of theoretical prediction and experimental validation empowers researchers to efficiently utilize this complex compound in their scientific endeavors.

References

-

Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions. Organic Letters. [Link]

-

Diaryliodonium Salts. DiVA. [Link]

-

Diaryliodonium salts facilitate metal-free mechanoredox free radical polymerizations. PubMed Central. [Link]

-

One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journals. [Link]

-

Synthesis of New Chiral Diaryliodonium Salts. ResearchGate. [Link]

-

Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions. ACS Publications. [Link]

- Iodinium salts and method of preparing them.

-

Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Iodine. Wikipedia. [Link]

-

Isolation and Reactivity of Trifluoromethyl Iodonium Salts. PubMed Central. [Link]

-

The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun. [Link]

-

Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. Diva-portal.org. [Link]

-

Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A. PDXScholar. [Link]

-

Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins. Beilstein Journals. [Link]

-

4,4'-Butylidenebis(3-methyl-6-tert-butylphenol). PubChem. [Link]

-

Iodine, inorganic and soluble salts. [Link]

-

Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals. [Link]

-

Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. LinkedIn. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 4,4'-Thiobis(6-tert-butyl-m-cresol). CDC. [Link]

-

Diaryliodonium Salts in Organic Syntheses – A Useful Class of Compounds in Arylation Strategies. SciSpace. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

- 1. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. 4,4'-Butylidenebis(3-methyl-6-tert-butylphenol) | C26H38O2 | CID 6815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Butylidenebis(6-tert-butyl-3-methylphenol) CAS#: 85-60-9 [m.chemicalbook.com]

- 5. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

Technical Assessment: Thermal Stability Profile of C26H38F6IO2Sb (CD-1012)

Executive Summary & Chemical Identity[1][2][3][4]

Compound Identification: The molecular formula C26H38F6IO2Sb corresponds to [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate .[1][2][3][4][5][6][7]

-

Common Trade Names: CD-1012, SarCat 1012, OMAN 072.[2][3][4][7]

-

Classification: Lipophilic Diaryliodonium Salt (Cationic Photoinitiator).[3]

Technical Significance: This compound is a premium cationic photoinitiator designed for the polymerization of epoxy, oxetane, and vinyl ether formulations. Unlike simple diphenyliodonium salts, the C14 (tetradecyl) alkyl chain confers superior solubility in hydrophobic matrices and reduces particle crystallization. Its thermal stability profile is critical for determining "pot life" (latency) in one-component systems and processing limits during thermal curing stages.[2][3]

Chemical Architecture & Theoretical Stability

The thermal resilience of C26H38F6IO2Sb is dictated by the interaction between its bulky, asymmetric cation and the non-nucleophilic hexafluoroantimonate anion.

Structural Components[1][3]

-

The Cation (

):-

Core: A diaryliodonium center (

) featuring a hypervalent iodine atom.[2][3] -

Substituent: A 2-hydroxytetradecyloxy group attached to the para-position of one phenyl ring.[2][3] This long aliphatic tail disrupts crystal packing, lowering the melting point (

) to 99–104°C , significantly lower than unsubstituted analogs (

-

-

The Anion (

):

Decomposition Mechanism

Thermal decomposition is not a single event but a cascade. The primary failure mode is the homolytic or heterolytic cleavage of the Carbon-Iodine (C-I) bond.[3]

Pathway:

-

Initiation: Heat input vibrates the C-I bond.

-

Cleavage: The bond breaks, releasing an aryl radical/cation and an iodoarene.

-

Acid Generation: The cation abstracts a hydrogen (often from the solvent or monomer), generating the superacid

.

Figure 1: Thermal decomposition pathway yielding the active superacid catalyst.[2][3]

Thermal Characterization Data

The following data represents the standard thermal profile for high-purity CD-1012. Note that "decomposition" refers to chemical degradation, whereas "melting" is a physical phase change.

| Parameter | Temperature Range | Significance |

| Melting Point ( | 99°C – 104°C | Phase transition from solid to liquid.[2][3] Crucial for melt-blending without triggering cure.[2][3] |

| Decomposition Onset ( | ~180°C | The temperature at which 1% weight loss occurs (excluding volatiles).[3] Safe processing limit. |

| Peak Decomposition ( | 210°C – 230°C | Rapid, exothermic breakdown of the iodonium core.[3] |

| Flash Point | > 110°C | Safety consideration for handling molten material.[3] |

Comparative Stability Analysis

Compared to other anions, the

-

Iodonium

: Unstable, decomposes < 100°C.[2][3] -

Iodonium

: Stable ~150-170°C.[2][3] -

Iodonium

(CD-1012): Stable ~180°C+.[2][3]

Critical Insight: The presence of the hydroxyl group on the tetradecyl chain introduces a potential site for intramolecular reaction, which may slightly lower the

Experimental Protocols: Validating Thermal Stability

To verify the quality and stability of a specific batch of C26H38F6IO2Sb, the following self-validating protocols should be employed.

Thermogravimetric Analysis (TGA)

Objective: Determine the exact

Protocol:

-

Preparation: Load 5–10 mg of sample into an alumina or platinum pan.

-

Atmosphere: Purge with Nitrogen (

) at 50 mL/min. Reason: Oxygen can induce premature oxidative degradation, masking the true ionic decomposition. -

Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

-

Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

-

Analysis:

-

Calculate the 1st derivative of the weight loss curve (DTG).

-

Identify

(temperature at 5% mass loss).[3]

-

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endothermic) and decomposition (exothermic).[3]

Protocol:

-

Encapsulation: Seal 2–5 mg of sample in a hermetic aluminum pan. Reason: Decomposition releases volatile fluorides; hermetic sealing prevents sensor contamination.[2][3]

-

Ramp: Heat from 0°C to 250°C at 10°C/min.

-

Signal Interpretation:

Figure 2: Standardized workflow for thermal validation of Iodonium Antimonate salts.

Application Implications

Latency in Epoxy Resins

The high decomposition temperature (>180°C) of C26H38F6IO2Sb allows for the formulation of one-component (1K) epoxy systems that are stable at room temperature.[3]

-

Shelf Life: Formulations can be stored at 25°C for >6 months without gelling, provided UV light is excluded.

-

Thermal Curing: While primarily a photoinitiator, this salt can act as a thermal initiator if heated above its

(~180°C), or at lower temperatures (80–120°C) if combined with a thermal radical initiator (e.g., benzoyl peroxide) or a copper cocatalyst.[3]

Solubility & Processing

The "tetradecyl" chain (C14) is the functional differentiator.

-

Problem: Standard diphenyliodonium salts are crystalline solids that are difficult to dissolve in cycloaliphatic epoxies.

-

Solution: The C26H38F6IO2Sb molecule is a "waxy solid" or viscous liquid at slightly elevated temperatures, allowing for rapid dispersion in resin matrices without using volatile solvents.

References

-

National Center for Biotechnology Information (PubChem). (n.d.).[3] PubChem Compound Summary for CID 16689020: Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, hexafluoroantimonate(1-).[1][2][3] Retrieved from [Link][3]

- Crivello, J. V. (1999). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding on Diaryliodonium SbF6 chemistry).

-

Hampford Research Inc. (n.d.).[3] Technical Data Sheet: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate (Structural Analog Reference). Retrieved from [Link][3]

Sources

- 1. Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | C26H38F6IO2Sb | CID 16689020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-((2-chloro-6-fluorophenyl)methyl)-N-((furan-2-yl)methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide | C21H16ClFN2O3S | CID 5077622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-methylnicotinamide | C20H19F5N4O4 | CID 118868365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 139301-16-9 CAS MSDS (4-((2-HYDROXYTETRADECYL)OXY)PHENYL)-PHENYLIODONIUM HEXAFLUOROANTIMONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. sciedco.ca [sciedco.ca]

- 6. a2bchem.com [a2bchem.com]

- 7. C26H38F6IO2Sb | 139301-16-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate: A Key Photoinitiator in Cationic Polymerization

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate, a diaryliodonium salt of significant interest in various industrial and research applications, particularly in the field of photopolymerization. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical insights, offering a valuable resource for professionals in materials science and drug development. This guide will delve into the compound's chemical identity, physicochemical properties, synthesis, and its pivotal role as a photoacid generator in cationic polymerization.

Chemical Identity and Nomenclature

The chemical compound at the core of this guide is Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate . It is crucial to establish its precise identifiers to ensure clarity and accuracy in research and application.

A notable discrepancy exists between the commonly accepted chemical formula and the one provided in the topic query (C26H38F6IO2Sb). Extensive database searches confirm the correct molecular formula for Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate to be C20H26F6ISb [1]. The formula provided in the query likely contains an error or may refer to a solvated or otherwise modified, less common variant. This guide will proceed with the validated chemical information.

-

Common Name: Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate

-

Synonym: 4,4'-Di-tert-butyldiphenyliodonium Hexafluoroantimonate

-

CAS Number: 61358-23-4[1]

-

Molecular Formula: C20H26F6ISb[1]

-

IUPAC Name: bis(4-tert-butylphenyl)iodanium; hexafluoroantimonate

The structure consists of a diaryliodonium cation, specifically with tert-butyl groups at the para position of each phenyl ring, and a hexafluoroantimonate anion (SbF6-).

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Weight | 629.08 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | |

| Melting Point | 173-177 °C | |

| Purity | >98.0% (HPLC) |

Safety Information:

Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate is a chemical that requires careful handling. The GHS classification for a closely related compound, Bis(4-tert-butylphenyl)iodonium hexafluorophosphate, indicates potential hazards such as causing severe skin burns and eye damage, and being very toxic to aquatic life[2]. While a specific safety data sheet for the hexafluoroantimonate salt was not retrieved, it is prudent to handle it with similar precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Synthesis Protocol

The synthesis of diaryliodonium salts has been a subject of extensive research, with various methods developed to improve efficiency and yield[3]. A common approach involves the in-situ generation of a hypervalent iodine species followed by reaction with an aromatic compound. Below is a representative, detailed protocol for the one-pot synthesis of a similar diaryliodonium salt, which can be adapted for Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate. This protocol is based on a well-established method for synthesizing diaryliodonium triflates[4].

Experimental Protocol: One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium salt

Caution: Reactions involving peroxy compounds should be conducted with extreme care behind a safety shield. The addition of peroxides should be slow and controlled, with efficient stirring and cooling[4].

Materials:

-

Iodine (I2)

-

m-Chloroperbenzoic acid (m-CPBA)

-

t-Butylbenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Sodium hexafluoroantimonate (NaSbF6)

-

Dichloromethane (CH2Cl2)

-

Diethyl ether ((C2H5)2O)

-

Water (H2O)

Procedure:

-

Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, dissolve iodine (9.05 mmol) in dichloromethane (100 mL) at room temperature[4].

-

Oxidation: Add m-Chloroperbenzoic acid (28.0 mmol) to the solution and stir for 10 minutes[4].

-

Arylation: Add t-Butylbenzene (36.8 mmol) and cool the flask to 0 °C in an ice bath[4].

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (45.2 mmol) over 5 minutes. The color of the solution will change to a darker purple/black[4].

-

Reaction: Allow the mixture to stir at room temperature for 20 minutes. A precipitate of m-chlorobenzoic acid will form[4].

-

Workup: Transfer the reaction mixture to a separatory funnel containing water (30 mL). Rinse the reaction flask with dichloromethane and add the rinses to the separatory funnel. Wash the organic layer with water[4].

-

Anion Exchange: To the organic phase, add a solution of sodium hexafluoroantimonate in water. Stir vigorously to facilitate the anion exchange.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by precipitation. Dissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate as a solid.

-

Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product[4].

Mechanism of Action in Cationic Photopolymerization

Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate is a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate a strong Brønsted acid, which then initiates cationic polymerization of monomers such as epoxides and vinyl ethers[5][6].

The Photopolymerization Process:

The initiation of polymerization by diaryliodonium salts is a well-studied process. The primary photochemical event is the cleavage of a carbon-iodine bond upon absorption of UV light[5]. This leads to the formation of reactive species that ultimately produce a strong acid.

The general mechanism can be summarized as follows[6][7]:

-

Photoexcitation: The diaryliodonium salt absorbs a photon, leading to an excited state.

-

Homolytic Cleavage: The excited iodonium salt undergoes homolytic cleavage to form a diaryliodine radical and an aryl radical.

-

Reaction with Solvent/Monomer: These radical species can abstract a hydrogen atom from a solvent or monomer molecule (RH).

-

Proton Generation: This abstraction results in the formation of a protonated species and ultimately releases a proton (H+), which is the active initiator for cationic polymerization. The counter-ion, hexafluoroantimonate, is a very weak nucleophile, which is crucial for the high reactivity of the generated acid.

The efficiency of photolysis can be enhanced by the use of photosensitizers, which absorb light at longer wavelengths and then transfer energy to the iodonium salt, initiating its decomposition[7][8].

Caption: Mechanism of cationic polymerization initiated by a diaryliodonium salt.

Applications in Research and Drug Development

The ability of Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate to generate a strong acid upon UV irradiation makes it a valuable tool in various applications:

-

Photocurable Coatings and Adhesives: Its high reactivity and efficiency make it ideal for rapid curing of coatings, inks, and adhesives in applications where speed is critical[5].

-

3D Printing (Stereolithography): In vat polymerization techniques, this photoinitiator allows for the precise, layer-by-layer curing of liquid resins to create complex three-dimensional objects.

-

Microelectronics: As a photoacid generator, it is used in the formulation of photoresists for microlithography, enabling the fabrication of intricate electronic circuits.

-

Drug Delivery Systems: The principles of photopolymerization can be applied to create cross-linked hydrogel networks for controlled drug release. The spatial and temporal control afforded by photoinitiation is a significant advantage in this field.

Conclusion

Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate stands out as a highly effective and versatile photoacid generator. Its well-defined chemical properties and predictable photochemical behavior have established it as a cornerstone in cationic photopolymerization. For researchers and professionals in materials science and drug development, a comprehensive understanding of its synthesis, handling, and mechanism of action is paramount to leveraging its full potential in innovative applications.

References

-

A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. (2015). DigitalCommons@SHU. [Link]

-

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate. PubChem. [Link]

-

Bielawski, M., & Olofsson, B. (2009). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. Organic Syntheses, 86, 308-314. [Link]

-

Salvi, M. C. (2015). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Seton Hall University Dissertations and Theses (ETDs). [Link]

-

Crivello, J. V. (2010). Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 47(8), 787-797. [Link]

-

Bielawski, M., & Olofsson, B. (2009). Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. Organic Syntheses, 86, 308-314. [Link]

-

Kabatc, J., & Balcerak, A. (2017). New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates. RSC Advances, 7(70), 44383-44392. [Link]

-

Kabatc, J., & Balcerak, A. (2017). New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates. Semantic Scholar. [Link]

-

Bielawski, M., & Olofsson, B. (2009). EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT- BUTYLPHENYL)IODONIUM TRIFLATE. Organic Syntheses, 86, 308-314. [Link]

-

Crivello, J. V. (2013). Photopolymer Materials and Processes for Advanced Technologies. ACS Symposium Series, 1136, 1-20. [Link]

-

Lalevée, J., et al. (2020). Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes. Molecules, 25(1), 123. [Link]

Sources

- 1. Avantor is setting science in motion for a better world | Avantor [wardsci.com]

- 2. Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | C20H26F6IP | CID 13906852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Cationic Polymerization using Lipophilic Iodonium Hexafluoroantimonate (CAS 139301-16-9)

Executive Summary

This guide details the protocol for utilizing [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate (referred to herein as Iodonium-Sb-C14 ) as a photoacid generator (PAG). Unlike simple diaryliodonium salts, this molecule features a long lipophilic tetradecyl chain and a hydroxyl group. These structural modifications solve two critical failure modes in cationic polymerization: poor solubility in hydrophobic resins and migration/volatility of the initiator.

Key Application Areas:

-

High-Performance Coatings: Metal and glass substrates requiring zero-shrinkage adhesion.

-

Microfluidic Device Fabrication: Solvent-resistant bonding for "Lab-on-a-Chip" systems.

-

Stereolithography (SLA/DLP): 3D printing of tough, engineering-grade epoxy resins.

Critical Constraint: Due to the presence of Antimony (

Chemical Profile & Mechanism

Molecule Identification

| Property | Specification |

| Chemical Name | [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate |

| CAS Number | 139301-16-9 |

| Formula | |

| Molecular Weight | 745.24 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 99–104 °C |

| Solubility | Soluble in epoxides, vinyl ethers, alcohols; Insoluble in water.[1][2][3][4][5][6] |

Mechanistic Action

Cationic polymerization is an acid-catalyzed chain reaction. Upon UV irradiation, Iodonium-Sb-C14 undergoes homolytic and heterolytic cleavage. The crucial step is the interaction with a hydrogen donor (monomer or solvent) to generate the superacid

Why

Photolysis Pathway Diagram

Figure 1: Photolysis mechanism showing both direct UV excitation (deep UV) and sensitized excitation (near UV/Visible) pathways.

Experimental Protocol

Materials Preparation

Warning: Cationic chemistry is inhibited by basic compounds (amines, urethanes) and moisture. Ensure all glassware is oven-dried and free of alkaline detergent residues.

Component Checklist:

-

Resin Base:

-

Cycloaliphatic Epoxide (e.g., ECC/UVR-6110): Primary backbone for thermal stability and speed.

-

Oxetane (e.g., OXT-221): Reactive diluent to reduce viscosity and increase cure speed.

-

Polyol (Optional): Caprolactone polyols to improve flexibility (chain transfer agent).

-

-

Photoinitiator: Iodonium-Sb-C14 (0.5 – 3.0 wt%).

-

Sensitizer (Critical for LED Curing):

-

Since Iodonium-Sb-C14 absorbs primarily below 300nm, you must use a sensitizer for 365nm or 405nm LED curing.

-

Recommendation:1-Chloro-4-propoxythioxanthone (CPTX) or 9,10-Diethoxyanthracene (DEA) at 0.5 wt%.

-

Formulation Workflow

Step 1: Dissolution (The "Hot Melt" Method) The melting point of Iodonium-Sb-C14 (~100°C) requires thermal assistance for proper dispersion.

-

Weigh the resin monomer (e.g., Cycloaliphatic Epoxide) into an amber glass vial.

-

Add Iodonium-Sb-C14 (2.0 wt%).

-

Heat the mixture to 60°C on a magnetic stir plate.

-

Stir for 30 minutes until the solution is optically clear. Note: If using a sensitizer, add it after the solution cools to 40°C to prevent premature thermal degradation.

Step 2: Degassing

-

Vacuum degas the mixture at -25 inHg for 10 minutes to remove trapped air and moisture.

-

Tip: Backfill with dry Nitrogen if storing for more than 24 hours.

Step 3: Coating/Application

-

Apply to substrate (Glass, PET, Metal).

-

Thickness Control: Cationic cure depth is superior to radical systems, but limit to <1mm for initial trials to prevent thermal runaway (exotherm).

Curing Parameters

Cationic polymerization continues after the light is turned off ("Dark Cure").

| Parameter | Mercury Arc Lamp (Broadband) | UV LED (365nm) | UV LED (405nm) |

| Sensitizer Required? | No (Optional) | YES (CPTX/ITX) | YES (Anthracene) |

| Irradiance | 50 - 100 mW/cm² | 200 - 500 mW/cm² | 200 - 500 mW/cm² |

| Exposure Time | 2 - 5 seconds | 10 - 30 seconds | 20 - 60 seconds |

| Total Dose | 300 - 600 mJ/cm² | 1000 - 2000 mJ/cm² | >2000 mJ/cm² |

Step 4: Thermal Post-Cure (Mandatory) Unlike free-radical systems, cationic systems often vitrify before 100% conversion.

-

Protocol: Bake at 80°C for 30 minutes immediately after UV exposure.

-

Why? This mobilizes the trapped acid and polymer chains, driving the reaction to >95% conversion and maximizing

.

Troubleshooting & Optimization

Moisture Inhibition

If the surface remains tacky or "sweats" uncured monomer:

-

Cause: High humidity is neutralizing the superacid surface layer.

-

Solution: Cure under a nitrogen blanket or increase the light intensity (higher acid concentration overcomes moisture).

Phase Separation

If the cured film is hazy:

-

Cause: The lipophilic tetradecyl tail of the initiator is incompatible with a highly polar resin (e.g., pure polyethylene glycol diacrylate).

-

Solution: Introduce a non-polar coupling agent or switch to a cycloaliphatic epoxy base.

Formulation Stability Workflow

Figure 2: Decision tree for formulation based on available light source.

Safety & Handling (E-E-A-T)

Antimony Toxicity:

The

-

Hazard: Toxic to aquatic life with long-lasting effects (H411). Harmful if swallowed (H302).

-

Handling: Wear nitrile gloves and safety goggles. Work in a fume hood during the heating/dissolution phase to avoid inhaling vapors.

-

Disposal: Do not wash down the sink. Dispose of as hazardous chemical waste containing heavy metals.

Leachable Concerns:

For biomedical device prototyping, cured parts must undergo extraction testing (ISO 10993-12) to ensure no residual Antimony leaches out. If low toxicity is paramount, consider switching to Iodonium-Phosphate (

References

-

Sigma-Aldrich. (2023). (4-((2-Hydroxytetradecyl)oxy)phenyl)(phenyl)iodonium hexafluoroantimonate Safety Data Sheet. Retrieved from

-

Crivello, J. V. (1999). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Retrieved from

- Liska, R. (2002). Radical Induced Cationic Frontal Polymerization (RICFP). Journal of Polymer Science. (Contextual grounding for Iodonium usage).

Sources

- 1. (4-((2-Hydroxytetradecyl)oxy)phenyl)(phenyl)iodonium hexafluoroantimonate | 139301-16-9 [sigmaaldrich.com]

- 2. [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate, 97% 139301-16-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-methylnicotinamide | C20H19F5N4O4 | CID 118868365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9243038, 3b (trans olefin) | C46H62N6O8 | CID 90315826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-((2-chloro-6-fluorophenyl)methyl)-N-((furan-2-yl)methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide | C21H16ClFN2O3S | CID 5077622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2H-Hexafluoro(2-methylpropanoic acid) | C4H2F6O2 | CID 385606 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimizing C26H38F6IO2Sb Concentration for High-Performance Epoxy Curing

Introduction: The Critical Role of Photoinitiator Concentration

The compound C26H38F6IO2Sb, chemically known as (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate, is a highly efficient diaryliodonium salt photoinitiator for cationic polymerization.[1] Upon exposure to ultraviolet (UV) radiation, it generates a superacid, which initiates the ring-opening polymerization of epoxy resins.[2][3] This process is fundamental to applications ranging from advanced composites and adhesives to microelectronics and 3D printing.[3]

The concentration of this photoinitiator is a critical parameter that dictates the curing kinetics, the degree of conversion, and ultimately, the thermomechanical properties of the final cured polymer.[4][5] An insufficient concentration can lead to incomplete curing, resulting in poor mechanical strength and reduced thermal stability.[4] Conversely, an excessive concentration can cause brittleness due to overly rapid polymerization and high cross-linking density, and in some cases, may even lead to thermal degradation of the resin.[4][6] Therefore, a systematic optimization of the photoinitiator concentration is imperative to achieve the desired performance characteristics for a specific application.

This document provides a comprehensive guide for researchers and scientists to methodically determine the optimal concentration of (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate for their epoxy systems.

Mechanism of Action: Cationic Polymerization Initiation

The photolysis of the diaryliodonium salt is the first step in the curing process. Upon absorbing UV light, the initiator undergoes both homolytic and heterolytic cleavage, producing highly reactive radical cations and ultimately a superacid (H+SbF6-).[3][7] This superacid then protonates the oxygen atom of an epoxy group, activating it for nucleophilic attack by another epoxy monomer. This initiates a chain reaction, propagating the polymerization process. A key advantage of this cationic mechanism is its insensitivity to oxygen inhibition, a common issue in free-radical polymerization.[4]

Caption: Cationic polymerization initiation and propagation workflow.

Experimental Design for Optimization

A systematic approach to optimizing the photoinitiator concentration involves preparing a series of epoxy formulations with varying concentrations of (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate and characterizing their curing behavior and final properties.

Materials and Equipment

-

Epoxy Resin: A suitable cycloaliphatic or bisphenol A based epoxy resin.

-

Photoinitiator: (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate (C26H38F6IO2Sb).

-

Solvent (optional): A compatible solvent for dissolving the photoinitiator, if it is a solid.

-

UV Curing System: A UV lamp with a controlled intensity and spectral output.

-

Differential Scanning Calorimeter (DSC): For photo-DSC analysis to determine curing kinetics.[8]

-

Fourier-Transform Infrared (FTIR) Spectrometer: With an Attenuated Total Reflectance (ATR) accessory to monitor the degree of conversion.[9][10]

-

Rheometer: To measure the change in viscoelastic properties during curing.[11][12]

-

Mechanical Testing Equipment: For tensile, flexural, or hardness testing of cured samples.

Formulation Preparation Protocol

-

Determine Concentration Range: Based on literature and supplier recommendations, a typical starting range for iodonium salt photoinitiators is 0.5% to 5.0% by weight of the epoxy resin.[4]

-

Prepare Stock Solution (if necessary): If the photoinitiator is a solid, dissolve a known weight in a minimal amount of a suitable solvent.

-

Formulation Matrix: Prepare a series of formulations with varying photoinitiator concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight).

-

Mixing: Thoroughly mix the photoinitiator (or its stock solution) with the epoxy resin until a homogenous mixture is obtained. Ensure to minimize exposure to ambient light.

-

Degassing: If necessary, degas the formulations in a vacuum chamber to remove any entrapped air bubbles.

Characterization Protocols

Curing Kinetics via Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of UV-curing reactions. It measures the heat flow associated with the polymerization as a function of time and UV exposure.

Protocol:

-

Place a small, known amount of the uncured formulation into a DSC pan.

-

Place the pan in the DSC cell.

-

Equilibrate the sample at the desired starting temperature.

-

Expose the sample to UV radiation of a specific intensity and record the heat flow until the reaction is complete (i.e., the exothermic peak returns to the baseline).

-

The area under the exotherm is proportional to the total heat of polymerization, and the peak shape provides information about the reaction rate.[13][14]

Degree of Conversion via FTIR-ATR

FTIR spectroscopy can be used to monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) as a function of curing time, which allows for the calculation of the degree of conversion.[10][15]

Protocol:

-

Obtain an FTIR spectrum of the uncured formulation using an ATR accessory.

-

Place a thin film of the formulation on the ATR crystal.

-

Expose the sample to UV radiation.

-

Collect FTIR spectra at regular intervals during and after UV exposure until no further changes in the epoxy peak are observed.[9]

-

The degree of conversion can be calculated from the decrease in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction.

Rheological Analysis

Rheological measurements provide insight into the change in viscosity and the development of the polymer network during curing. The gel point, where the material transitions from a liquid to a solid, can be determined from the crossover of the storage modulus (G') and loss modulus (G'').[12][16]

Protocol:

-

Place the uncured formulation between the parallel plates of the rheometer.

-

Set the desired temperature.

-

Initiate the UV curing while performing oscillatory measurements at a constant frequency and strain.

-

Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[11]

Caption: Experimental workflow for optimizing photoinitiator concentration.

Data Interpretation and Optimization

The goal is to identify the concentration of (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate that provides the best balance of properties for the intended application.

| Initiator Conc. (% wt) | Cure Speed (Photo-DSC) | Degree of Conversion (FTIR) | Gel Time (Rheology) | Tensile Strength (MPa) | Glass Transition Temp. (Tg, °C) |

| 0.5 | Slow | Incomplete | Long | Low | Low |

| 1.0 | Moderate | High | Moderate | Moderate | Moderate |

| 2.0 | Fast | Very High | Short | High | High |

| 3.0 | Very Fast | Very High | Very Short | High (Slightly Brittle) | High |

| 4.0 | Extremely Fast | High | Extremely Short | Lower (Brittle) | High |

| 5.0 | Extremely Fast | High | Extremely Short | Low (Very Brittle) | High |

Analysis of Trends:

-

Cure Speed and Gel Time: As the initiator concentration increases, the cure speed generally increases, and the gel time decreases.[17]

-

Degree of Conversion: The degree of conversion typically increases with initiator concentration up to an optimal point, after which it may plateau or even slightly decrease due to the formation of a highly cross-linked network that restricts monomer mobility.[5]

-

Mechanical Properties: Properties like tensile strength and hardness often improve with increasing initiator concentration up to a certain point. Beyond this, the material may become too brittle, leading to a decrease in toughness and tensile strength.[4][18]

-

Thermal Properties: The glass transition temperature (Tg) is a good indicator of the cross-link density and generally increases with a higher degree of cure.[19]

Optimization:

The optimal concentration is typically the lowest concentration that achieves the desired cure speed, a high degree of conversion, and the best balance of mechanical and thermal properties. For many applications, a concentration of 1-5% by weight is a common starting point.[4]

Conclusion

The systematic optimization of (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate concentration is a critical step in developing high-performance UV-curable epoxy systems. By employing the characterization techniques outlined in these application notes—Photo-DSC, FTIR-ATR, and rheometry—researchers can gain a comprehensive understanding of the structure-property relationships in their formulations. This data-driven approach enables the selection of an optimal photoinitiator concentration that meets the specific demands of the intended application, ensuring reliable and reproducible performance of the cured material.

References

- How to optimize the mechanical properties of cured products by using photoinitiators? - Blog. (2025, December 19).

- Rheological Analysis of Curing Process of Epoxy Prepreg Used as Composite Pipe Joints. (2009, January 7).

- Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds - EU-Japan Centre. (2015, October 1).

- Simultaneous Rheology-Dielectric Measurements of Epoxy Curing - TA Instruments.

- Rheological research of the curing processes of the epoxy-amine compositions based on ED-20 resin. (n.d.).

- New Cationic Iodonium Salt Photoinitiator.

- Modeling of Cure Kinetics and Rheological Behavior of an Epoxy Resin Using DSC and Rheometry - MDPI. (2026, February 12).

- Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems - DTIC.

- Cationic frontal polymerization of epoxies and vinyl ethers with only iodonium salt.

- Simultaneous Rheology-Dielectric Measurements of Epoxy Curing - TA Instruments.

- Push–pull biphenyl–based iodonium salts: Highly sensitive one-component photoinitiators for photopolymerization under UV–visible LEDs - European Coatings. (2024, September 20).

- Cationic ultraviolet curing of resins with onium salt - Google Patents. (n.d.).

- A Preliminary Study on the Effects of Photoinitiator and UV Curing Exposure Time to the Mechanical and Physical Properties of.

- Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR - Spectroscopy Online. (2026, February 8).

- Mechanical Characterization of Epoxy Resin Manufactured Using Frontal Polymerization. (2023, September 18).

- Ionizing radiation induced curing of epoxy resin for advanced composites matrices | Request PDF - ResearchGate.

- Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites - MDPI. (2021, April 14).

- PAPER Dynamic monitoring of epoxy reactions and modulus evaluation by a multispectral approach - RSC Publishing. (2023, August 19).

- The Effects of Photoinitiator Addition to the Mechanical and Physical Properties of the Epoxy and Vinyl Ester Fiber Glass Laminated Composites - UMPSA-IR. (2018, January 31).

- (PDF) Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake - ResearchGate.

- Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics - Optica Publishing Group.

- Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects - RadTech.

- New Horizons in Cationic Photopolymerization - UniCA IRIS. (2018, January 31).

- Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - SciELO. (2025, November 21).

- Single-Component Cationic Photoinitiators - Encyclopedia.pub. (2023, July 24).

- In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms - Frontiers. (2024, October 29).

- Effect of Excessive Iodonium Salts on the Properties of Radical-Induced Cationic Frontal Polymerization (RICFP) of Epoxy Resin | Request PDF - ResearchGate.

- Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. (2020, February 25).

- DE69630128T2 - EPOXY RESIN SYSTEMS CONTAINING CURING CATIONIC PHOTOINITIATORS THROUGH IONIZING RADIATION - Google Patents. (n.d.).

- Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC.

- Episode 22: Study UV cure using DSC - YouTube. (2023, July 18).

- Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset - TA Instruments.

- Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software - Thermal Support.

- Differential scanning calorimetry (DSC) of epoxy curing - ResearchGate.

- Effect of Excessive Iodonium Salts on the Properties of Radical-Induced Cationic Frontal Polymerization (RICFP) of Epoxy Resin | Industrial & Engineering Chemistry Research - ACS Publications. (2023, March 17).

- DSC Analysis on Thermosets - NETZSCH Analyzing & Testing. (2023, February 19).

- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024, August 24).

- Study on Thermomechanical Properties and Morphology of an Epoxy Resin Thermally Conductive Adhesive under Different Curing Conditions - PMC. (2024, February 27).

- Cationic & Epoxy Curing Systems - Sinocure Chemical Group.

- UV-induced frontal polymerization for optimized in-situ curing of epoxy resin for excellent tensile and flexural properties - Composite Materials Lab. (2024, January 28).

- Epoxy Curing Agents | Evonik.

- A and bisphenol-A Curing and thermal behavior of epoxy resins of hexafluoro - SciELO.

Sources

- 1. DE69630128T2 - EPOXY RESIN SYSTEMS CONTAINING CURING CATIONIC PHOTOINITIATORS THROUGH IONIZING RADIATION - Google Patents [patents.google.com]

- 2. Push–pull biphenyl–based iodonium salts: Highly sensitive one-component photoinitiators for photopolymerization under UV–visible LEDs - European Coatings [european-coatings.com]

- 3. iris.unica.it [iris.unica.it]

- 4. uychem.com [uychem.com]

- 5. Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics [opg.optica.org]

- 6. researchgate.net [researchgate.net]

- 7. uychem.com [uychem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 12. tainstruments.com [tainstruments.com]

- 13. thermalsupport.com [thermalsupport.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. Cationic frontal polymerization of epoxies and vinyl ethers with only iodonium salt - American Chemical Society [acs.digitellinc.com]

- 18. eprints.utem.edu.my [eprints.utem.edu.my]

- 19. Study on Thermomechanical Properties and Morphology of an Epoxy Resin Thermally Conductive Adhesive under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Synthesis and Purification of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium Hexafluoroantimonate

[1]

Target Molecule:

Part 1: Executive Summary & Strategic Rationale

This guide details the synthesis and purification of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate . This specific molecular architecture is engineered for high-performance cationic UV curing systems where standard initiators fail.[1]

Molecular Engineering Logic

-

The Cation (

): Unlike simple diphenyliodonium salts which are insoluble in non-polar monomers, the -

The Anion (

): The hexafluoroantimonate anion is chosen for its low nucleophilicity and ability to generate a "superacid" (

Critical Safety Advisory

-

Antimony Toxicity:

compounds are toxic. All solid handling must occur in a glovebox or HEPA-filtered fume hood.[1] -

HF Generation:

can hydrolyze to release Hydrofluoric Acid (HF) if exposed to moisture at high temperatures.[1] Avoid glass containers for long-term storage of acidic solutions; use PTFE/PFA.[1] -

Hypervalent Iodine: Iodonium salts are energetic oxidizers. Avoid heating dry solids above

.[1]

Part 2: Synthesis Protocol

We will utilize a Regioselective Electrophilic Substitution strategy. This route avoids the use of toxic mercury catalysts and expensive silver salts, relying instead on the reactivity of Koser’s Reagent ([Hydroxy(tosyloxy)iodo]benzene) to couple with a phenol ether.[1]

Reaction Scheme Visualization

Caption: Three-stage convergent synthesis: Ligand formation, Hypervalent Iodine coupling, and Anion Metathesis.

Step 1: Ligand Synthesis (1-Phenoxy-2-tetradecanol)

This step attaches the long alkyl chain to the phenol ring via ring-opening of the epoxide.[1]

Reagents:

Protocol:

-

Charge a 3-neck flask with Phenol (1.0 equiv) and Catalyst (0.02 equiv).[1]

-

Heat to

under -

Add 1,2-Epoxytetradecane (1.05 equiv) dropwise over 30 minutes.

-

Raise temperature to

and stir for 4 hours. -

Monitor: TLC (Hexane:Ethyl Acetate 8:2) should show disappearance of phenol.

-

Workup: Cool to RT. Dissolve in Diethyl Ether. Wash with 5% NaOH (to remove unreacted phenol) and then brine.[1] Dry over

and concentrate. -

Yield Target: >90% viscous oil.

Step 2: Iodonium Salt Formation (The Coupling)

We react the electron-rich phenol ether with Koser's reagent.[1] The reaction occurs exclusively at the para position due to steric hindrance at the ortho position from the long alkyl chain.

Reagents:

-

Intermediate A (from Step 1)[1]

-

[Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) - Commercially available or synthesized from

+ -

Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

Protocol:

-

Dissolve Intermediate A (1.0 equiv) in DCM (

).[1] -

Add Koser's Reagent (1.0 equiv) slowly as a solid at

.[1] The reaction is exothermic. -

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Observation: The solution will turn from a suspension to a clear yellow/orange solution as the hypervalent iodine reagent is consumed.

-

Intermediate Isolation: Do not isolate the Tosylate salt if proceeding directly to metathesis; it is often a waxy solid. Proceed to Step 3 in the same vessel (One-Pot).

Step 3: Anion Metathesis (Target Generation)

Exchange the Tosylate anion (

Reagents:

Protocol:

-

Prepare a solution of

(1.1 equiv) in warm water ( -

Add this aqueous solution vigorously to the DCM reaction mixture from Step 2.

-

Stir rapidly for 1 hour. The lipophilic iodonium cation will pair with the lipophilic

anion and remain in the DCM layer, while -

Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.[1]

-

Wash: Wash the organic layer

with Deionized Water to ensure complete removal of Sodium Tosylate. -

Dry: Dry over anhydrous Sodium Sulfate (

).

Part 3: Purification & Characterization

Purifying long-chain iodonium salts is challenging because they tend to "oil out" rather than crystallize.[1]

Purification Workflow

Caption: Purification strategy focusing on removal of lipophilic impurities via non-polar trituration.[1][2]

Detailed Purification Steps:

-

Solvent Removal: Evaporate DCM at

. You will obtain a dark yellow viscous oil. -

Trituration (Critical): Add cold n-Hexane to the oil and sonicate.[1] The iodonium salt is insoluble in hexane, while unreacted epoxy-phenol ligand is soluble.

-

Phase Separation: If the product solidifies, filter it. If it remains an oil, decant the hexane supernatant. Repeat this wash 3 times.

-

Final Polish: Dissolve the residue in a minimum amount of Methanol. Add dropwise to a large volume of rapidly stirring Ether/Hexane. This should precipitate the pure salt as a white/off-white powder or waxy solid.[1]

Characterization Data Table

| Technique | Parameter | Expected Signal / Value |

| Appearance | Visual | White to pale yellow waxy solid or powder.[1] |

| Doublet (2H), protons ortho to Iodine (cationic ring).[1] | ||

| Multiplet (3H + 2H), meta/para protons of phenyl ring.[1] | ||

| Multiplet, | ||

| Large alkyl envelope (Tetradecyl chain).[1] | ||

| Multiplet (characteristic of | ||

| Melting Point | DSC |

Part 4: Troubleshooting & Storage

Common Failure Modes

-

Product is Brown/Black:

-

Cause: Thermal decomposition of the iodonium salt during synthesis.[3]

-

Fix: Keep reaction temperature below

during Koser's reagent addition. Ensure light protection (wrap flasks in foil).

-

-

Product "Oils Out" in Water:

-

Cause: This is expected. The salt is hydrophobic.

-

Fix: Do not try to recrystallize from water. Use DCM for extraction and Hexane for washing.

-

-

Low Cure Speed:

-

Cause: High impurity of Tosylate anion (incomplete metathesis).[1] Tosylate is a weak acid anion and kills reactivity.

-

Fix: Perform an extra wash of the DCM layer with

solution, not just water.

-

Storage Protocols

-

Container: Amber glass or opaque HDPE bottles (protect from UV).

-

Environment: Store at

. -

Shelf Life: 6-12 months. (Check for acidity/color change before use).

References

-

Crivello, J. V., & Lee, J. L. (1989). Alkoxy-substituted diaryliodonium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. [1]

-

Olofsson, B., et al. (2009). One-pot synthesis of diaryliodonium salts from arenes and iodoarenes. Journal of Organic Chemistry.

-

Sartomer (Arkema Group). SarCat® CD-1012 Technical Data Sheet. (Industrial reference for long-chain iodonium salts).

-

PubChem. Compound Summary for CID 16689020: [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate.[1]

Sources

- 1. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-methylnicotinamide | C20H19F5N4O4 | CID 118868365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | C26H38F6IO2Sb | CID 16689020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Application Note: Handling and Storage of C26H38F6IO2Sb Powder

Executive Summary & Chemical Identity

C26H38F6IO2Sb is a specialized Cationic Photoacid Generator (PAG) belonging to the class of diaryliodonium hexafluoroantimonate salts . Based on its stoichiometry, the compound is identified as Bis(4-heptyloxyphenyl)iodonium hexafluoroantimonate (or a closely related isomer such as (4-octyloxyphenyl)(4-hexyloxyphenyl)iodonium).[1]

This material is a high-performance initiator used to trigger the polymerization of epoxy, oxetane, and vinyl ether resins upon exposure to UV light. Unlike radical initiators, it generates a superacid (HSbF₆) which catalyzes crosslinking. Its handling requires strict adherence to actinic light exclusion , moisture control , and heavy metal safety protocols .

Physicochemical Profile

| Property | Specification |

| Formula | C₂₆H₃₈F₆IO₂Sb |

| Molecular Weight | ~761.2 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in propylene carbonate, acetone, methanol; Insoluble in water |

| Melting Point | Typically 50–80°C (Dependent on specific isomer purity) |

| UV Absorption | λmax ≈ 240–250 nm (tailing into near-UV 300–365 nm) |

Safety Assessment (HSE) & Toxicology

Critical Warning: This compound contains Antimony (Sb) and a Fluorinated anion (SbF₆⁻) .[1]

Heavy Metal Toxicity (Antimony)[1]

-

Hazard: Antimony compounds are toxic if swallowed or inhaled. Long-term exposure can affect the lungs and heart.[1]

-

Control: All weighing must be performed in a HEPA-filtered fume hood or a powder containment enclosure.[1]

-

Waste: strictly segregated as Heavy Metal Waste . Do NOT dispose of down the drain.

Hydrofluoric Acid (HF) Potential

While the hexafluoroantimonate anion (

-

Protocol: Avoid contact with strong acids. If the powder becomes damp and is heated, treat vapors as potentially corrosive.

Skin & Eye Irritation

Iodonium salts are potent alkylating agents and irritants.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

-

First Aid: In case of skin contact, wash immediately with soap and water.[2] Do not use solvent (ethanol/acetone) on skin, as this enhances transdermal absorption.

Storage Protocols

To maintain the "dark stability" (shelf life) and photo-activity of the PAG, strict environmental controls are required.[1]

Temperature & Light

-

Temperature: Store at 2°C to 8°C (Refrigerated) .

-

Reasoning: Thermal energy can slowly trigger the decomposition of the iodonium cation, leading to premature acid generation and "gelling" of the material.

-

-

Light: Absolute darkness is required.

Moisture Control[1]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Desiccation: Keep vials inside a secondary container (desiccator) with silica gel.

-

Reasoning: Moisture acts as a chain transfer agent in cationic polymerization. If the powder absorbs water, it will inhibit the curing speed of your final formulation.

-

Handling & Experimental Workflow

The "Yellow Room" Rule

All open handling of C26H38F6IO2Sb must occur under yellow safelights (UV-cutoff filters, >500 nm).[1] Standard laboratory fluorescent lights emit enough UV (365 nm and 405 nm lines) to partially decompose the surface of the powder within minutes.

Weighing & Solution Preparation

Goal: Prepare a stock solution (typically 20-50 wt% in Propylene Carbonate) to avoid handling the dry powder repeatedly.[1]

-

Equilibrate: Remove the vial from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation from forming on the cold powder.

-

Solvent Choice: Use Propylene Carbonate or

-Butyrolactone .-

Note: Avoid nucleophilic solvents (like amines) or basic solvents, as they will neutralize the photo-generated acid.[1]

-

-

Dissolution:

-

Weigh the powder into an amber vial.

-

Add solvent.

-

Sonicate or stir magnetically in the dark. Avoid heating above 40°C.

-

Handling Decision Tree

The following workflow ensures integrity during use:

Figure 1: Safe handling workflow to prevent condensation and UV degradation.

Mechanism of Action (Why Handling Matters)

Understanding the degradation pathway highlights why storage conditions are critical. Upon UV irradiation, the C-I bond cleaves. The resulting fragments react with the solvent/monomer to release the superacid

Key Insight: If the material is exposed to heat or light during storage, it generates trace acid. This trace acid will autocatalytically degrade the remaining salt and, if added to an epoxy resin, will cause the resin to gel (harden) inside the bottle.

Figure 2: Simplified photolysis pathway.[1] Premature activation leads to shelf-life instability.[1]

Waste Disposal Protocol

Do not treat this as standard organic waste.

-

Segregation: Collect all solid waste (weighing boats, wipes) and liquid waste in a container labeled "Heavy Metal Waste (Antimony) - Toxic" .[1]

-

Neutralization (Spills): If a solution spills, absorb with vermiculite. Do not use water immediately as it may spread the hydrophobic powder.

-

Disposal: Hand over to a certified hazardous waste contractor.

References

-

Crivello, J. V. (1999). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

-

Sigma-Aldrich. (2023).[1] "Safety Data Sheet: Diaryliodonium hexafluoroantimonate salts." Link

-